4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
Description
Properties
CAS No. |
646040-59-7 |
|---|---|
Molecular Formula |
C11H7BrF3NO2S2 |
Molecular Weight |
386.2 g/mol |
IUPAC Name |
4-bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H7BrF3NO2S2/c12-8-5-10(19-6-8)20(17,18)16-9-3-1-7(2-4-9)11(13,14)15/h1-6,16H |
InChI Key |
VTKKMQPZSIZLDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Thiophene Derivatives
Bromination is a crucial step in synthesizing 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide. The process generally involves:
- Reagents : Bromine or N-bromosuccinimide (NBS) is used under controlled conditions.
- Conditions : The reaction is typically carried out in an inert atmosphere to prevent side reactions.
This step introduces the bromine atom at the desired position on the thiophene ring, which is essential for subsequent reactions.
Suzuki Cross-Coupling Reactions
The Suzuki reaction is employed to introduce the trifluoromethylphenyl group onto the thiophene sulfonamide framework. This reaction involves:
- Starting Materials : A bromo-thiophene derivative and a trifluoromethylphenyl boronic acid.
- Catalyst : Palladium-based catalysts, such as Pd(PPh₃)₄, are commonly used.
- Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) serves as the base in the reaction medium.
The general reaction can be summarized as follows:
$$
\text{Bromo-Thiophene} + \text{Trifluoromethylphenyl Boronic Acid} \xrightarrow{\text{Pd Catalyst}} \text{4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene}
$$
This method allows for high selectivity and yields, making it a preferred technique in organic synthesis.
N-Alkylation Reactions
After forming the bromo-thiophene derivative, N-alkylation is performed to attach the sulfonamide group:
- Reagents : Sulfonamide derivatives are used for alkylation.
- Conditions : The reaction often requires heating and the presence of a base to facilitate nucleophilic attack.
This step completes the formation of 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide.
Yields and Reaction Conditions
The following table summarizes yields and conditions for each major step in the preparation of 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide:
| Step | Reagent/Condition | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Bromine/NBS, inert atmosphere | 70-90 | High selectivity achieved |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aqueous medium | 75-85 | Optimized conditions improve yield |
| N-Alkylation | Sulfonamide derivative, heat | 60-80 | Requires careful control of temperature |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- The 4-(trifluoromethyl)phenyl group in the target compound confers superior metabolic stability compared to 4-methoxyphenyl analogs due to resistance to oxidative degradation .
- Chlorobenzyl derivatives exhibit higher lipophilicity (logP ~3.5), favoring membrane permeability but limiting aqueous solubility .
Analogs with Modified Thiophene Rings
Bromine substitution at different positions or replacement with other halogens alters reactivity and binding affinity:
Key Observations :
- The 4-bromo configuration optimizes steric and electronic effects for herbicidal activity, whereas 5-bromo analogs show diminished potency .
- Chlorine substitution at the 4-position reduces molecular weight but may compromise target binding in biological assays .
Sulfonamide Derivatives with Heterocyclic Variations
Replacement of the thiophene ring with other heterocycles or functional groups impacts bioactivity:
Key Observations :
Biological Activity
4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is a complex organic compound notable for its unique structural features, including a bromine atom, a trifluoromethyl group, and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is C₁₃H₈BrF₃N₁O₂S, with a molecular weight of approximately 386.2 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity. The sulfonamide group plays a critical role in its interaction with biological targets, allowing it to mimic natural substrates.
Anticancer Properties
Research indicates that 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that this compound could induce apoptosis in human cancer cells by activating specific signaling pathways associated with cell death.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.0 | Modulation of p53 pathway |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).
Table 2: Anti-inflammatory Activity
| Cytokine | Concentration (pg/mL) | Control Group (pg/mL) | Inhibition (%) |
|---|---|---|---|
| TNF-α | 50 | 200 | 75 |
| IL-6 | 30 | 120 | 75 |
The mechanism of action for 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide involves its ability to bind to specific enzymes or receptors, inhibiting their function. The sulfonamide group facilitates hydrogen bonding with active sites on these targets, enhancing the compound's effectiveness as a bioactive molecule.
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of this compound on various cancer cell lines, revealing that it significantly reduces cell viability and induces apoptosis through mitochondrial pathways.
- Anti-inflammatory Study : Another research effort focused on the anti-inflammatory properties, demonstrating that treatment with this compound led to reduced levels of inflammatory markers in animal models of acute inflammation.
Comparative Analysis
To better understand the unique properties of 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide, it is useful to compare it with structurally similar compounds:
Table 3: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Thiophene-2-sulfonamide | Lacks bromine and trifluoromethyl groups | Lower anticancer activity |
| 5-bromo-thiophene-2-sulfonamide | Different substitution pattern | Moderate activity |
| N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide | Hydroxy group presence | Variable activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
